2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole
Description
The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole (CAS: 6340-89-2) is a bis-indole derivative with a molecular formula of C25H21N3O2 and a molecular weight of 395.5 g/mol . It features two 2-methylindole moieties connected via a (4-nitrophenyl)methyl bridge. Key structural attributes include:
- Two indole rings: Both substituted with methyl groups at the 2-position, enhancing steric bulk and electronic effects.
- Hydrogen bond donors/acceptors: Two indolic NH groups and nitro oxygen atoms contribute to polar surface area (77.4 Ų) .
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(14-12-17)28(29)30)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXINTHIGZVAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979581 | |
| Record name | 3,3'-[(4-Nitrophenyl)methylene]bis(2-methyl-1H-indole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-89-2 | |
| Record name | NSC50930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[(4-Nitrophenyl)methylene]bis(2-methyl-1H-indole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Preparation of 2-methyl-1H-indole-3-carbaldehyde: This can be achieved by the Vilsmeier-Haack reaction of 2-methylindole with DMF and POCl3.
Condensation with 4-nitrobenzaldehyde: The aldehyde group of 2-methyl-1H-indole-3-carbaldehyde reacts with 4-nitrobenzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-aminophenyl)methyl]-1H-indole.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole depends on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indole Derivatives
Table 1: Structural and Functional Group Comparisons
Electronic and Pharmacokinetic Properties
- Electron-withdrawing vs. In contrast, analogs like 3-[(4-fluorophenyl)imino]-1-methylindol-2-one (CAS: 67502-94-7) use fluorine for moderate electron withdrawal, balancing solubility and reactivity.
- Lipophilicity : The target’s high XLogP3 (6.2) suggests poor aqueous solubility, a limitation shared with JWH-206 (lipophilic pentyl chain) . Analogs like 3-hydroxyindol-2-one (PSA: 61.6 Ų) exhibit better solubility due to polar hydroxy and keto groups.
- Bioactivity : While the target compound lacks explicit bioactivity data, structurally related 2-(thiophen-2-yl)-1H-indoles show selective cytotoxicity (e.g., compound 5e: IC50 = 4.8 µM vs. HCT-116, SI = 5.2) .
Spectroscopic and Crystallographic Data
- NMR: The target compound’s 1H-NMR would display indole NH protons (~11 ppm) and aromatic protons from the nitrophenyl group (~7.5–8.2 ppm). Comparable data for 3-hydroxyindol-2-one shows δ 47.53 ppm (CH2) and 147.14 ppm (C-NO2) in 13C-NMR.
- X-ray crystallography : While absent for the target, analogs like 2-phenyl-3-(4-formylphenyl)indole confirm planar indole systems and bond angles via crystallography.
Biological Activity
2-Methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole, a compound characterized by its complex indole structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 357.41 g/mol. Its structure features an indole moiety linked to a nitrophenyl group, which is significant for its biological interactions.
Anticancer Activity
Research indicates that indole derivatives, including the target compound, exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of signaling pathways .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole | A549 | 0.55 | Apoptosis induction |
| 2-amino-3-cyano derivatives | H460 | 0.9 | Cell cycle arrest |
| Indole derivatives | MCF-7 | 0.50 | Inhibition of Bcl-2 |
Antimicrobial Activity
Indole compounds are known for their antimicrobial properties. The target compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. For example, studies have reported that indole derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole | E. coli | 32 µg/mL |
| Indole derivatives | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of indole-based compounds has also been documented. The target compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo, suggesting its application in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted by Fan Zhang et al. demonstrated that specific indole derivatives exhibited significant cytotoxicity against multiple human cancer cell lines, reinforcing the therapeutic potential of indole-based structures in oncology . The study highlighted the mechanism involving the modulation of apoptosis-related proteins.
Case Study 2: Antimicrobial Effects
In a comparative study of various indole derivatives against pathogenic bacteria, the target compound was particularly effective against Gram-positive bacteria, showcasing its potential for development into new antimicrobial therapies . This underscores the importance of structural modifications in enhancing biological activity.
Q & A
Q. What synthetic methodologies are effective for preparing 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for constructing aryl-aryl bonds. A typical protocol involves reacting a boronic acid-functionalized indole derivative with a halogenated nitroarene in the presence of Pd(PPh₃)₄ catalyst, cesium carbonate as a base, and DMF as solvent at 100°C under nitrogen. Post-reaction purification via silica gel chromatography ensures high purity . Adjusting steric hindrance (e.g., bulky substituents) may require optimized catalyst loading or temperature gradients to improve yields .
Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?
- 1H/13C NMR : Assign peaks based on indole ring protons (δ 7.0–8.5 ppm) and nitrophenyl groups (δ 8.1–8.3 ppm for aromatic protons).
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement. For example, weak hydrogen bonding between indole N–H and adjacent π-systems can be identified . Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts .
Q. What are the key structural features influencing the compound’s physicochemical properties?
The 4-nitrophenyl group introduces strong electron-withdrawing effects, impacting solubility and electronic properties. The indole core facilitates π-π stacking, observed in crystallographic studies as parallel-displaced interactions along the [001] axis . Steric hindrance from the bis-indole methyl groups may reduce reactivity in further functionalization steps .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data in structural refinement?
Use SHELXL’s validation tools (e.g., ADDSYM, TWIN) to detect overlooked symmetry or twinning. Cross-validate with DFT-optimized geometries (e.g., bond lengths, angles) and electron density maps. If discrepancies persist (e.g., in hydrogen bonding networks), consider alternative space groups or disorder modeling .
Q. What strategies optimize reaction yields when synthesizing bulky indole derivatives?
- Catalyst selection : Bulky ligands (e.g., XPhos) enhance steric tolerance in Pd-catalyzed couplings .
- Solvent optimization : Switch from DMF to toluene for better solubility of hydrophobic intermediates.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for sterically hindered substrates .
Q. How to resolve hydrogen bonding ambiguities in crystallographic studies of indole derivatives?
Analyze Hirshfeld surfaces to quantify intermolecular interactions. For weak N–H···π bonds (e.g., indole N–H to adjacent aromatic systems), refine hydrogen atom positions using neutron diffraction or high-resolution synchrotron data. SHELXL’s restraints (e.g., DFIX, DANG) can stabilize refinement of poorly resolved H-atoms .
Q. How to design assays to evaluate bioactivity, considering structural motifs?
Leverage the indole scaffold’s affinity for neurotransmitter receptors (e.g., serotonin receptors) or kinase targets. Perform:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
